2-(3-Fluorophenyl)pyrimidine
Overview
Description
2-(3-Fluorophenyl)pyrimidine is an aromatic heterocyclic compound with the molecular formula C10H7FN2. It consists of a pyrimidine ring substituted with a fluorophenyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)pyrimidine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-fluorophenyl is coupled with a halogenated pyrimidine in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives. These products can have different properties and applications depending on the nature of the substituents introduced .
Scientific Research Applications
2-(3-Fluorophenyl)pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . Comparative molecular field analysis (CoMFA) and docking techniques are often used to investigate these interactions and understand the compound’s mechanism of action .
Comparison with Similar Compounds
2-(3-Fluorophenyl)pyrimidine can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)pyrimidine: Similar structure but with the fluorine atom at the para position.
2-(2-Fluorophenyl)pyrimidine: Fluorine atom at the ortho position, which can lead to different steric and electronic effects.
2-Phenylpyrimidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
The presence of the fluorine atom in this compound enhances its lipophilicity and metabolic stability, making it unique compared to its analogs .
Properties
IUPAC Name |
2-(3-fluorophenyl)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFZHOCQRKLVCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303636 | |
Record name | Pyrimidine, 2-(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68049-16-1 | |
Record name | Pyrimidine, 2-(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68049-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2-(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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